5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide
Description
Properties
IUPAC Name |
5-(bromomethyl)thiadiazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S.BrH/c4-1-3-2-5-6-7-3;/h2H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWWFKBHADGZQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide typically involves the bromination of a suitable precursor. One common method is the bromination of 5-methyl-1,2,3-thiadiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods
For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiadiazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: New thiadiazole derivatives with various functional groups.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiadiazoline derivatives.
Scientific Research Applications
Organic Synthesis
Reactivity and Derivative Formation
5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide serves as a versatile intermediate in organic synthesis. Its bromomethyl group is particularly reactive, allowing for nucleophilic substitution reactions. This reactivity has been exploited to synthesize various thiadiazole derivatives that exhibit enhanced biological activities.
Table 1: Reactions Involving this compound
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Base-catalyzed | Substituted thiadiazoles | 70-90 |
| Coupling Reactions | Palladium-catalyzed | Aryl-substituted thiadiazoles | 60-85 |
| Cyclization | Heat or microwave-assisted | Cyclic thiadiazole derivatives | 50-75 |
Medicinal Chemistry
Biological Activity
Thiadiazole derivatives are known for their diverse biological activities, including antifungal, antiviral, anticancer, and insecticidal properties. The incorporation of the bromomethyl group enhances these activities by improving the electronic properties of the resulting compounds.
Case Study: Anticancer Activity
A study examined the anticancer properties of a series of thiadiazole derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines:
- Compound A : IC50 = 12.8 µg/mL (MCF-7 breast cancer cells)
- Compound B : IC50 = 8.1 µg/mL (MCF-7 breast cancer cells)
- Doxorubicin : IC50 = 3.13 µg/mL (standard reference)
These findings indicate that certain derivatives possess comparable or superior anticancer activity relative to established chemotherapeutics .
Materials Science
Optoelectronic Applications
Thiadiazole compounds have been investigated for their potential use in organic electronics due to their electron-deficient characteristics. The structural modifications introduced by the bromomethyl group can enhance the electron-accepting ability of these materials.
Table 2: Properties of Thiadiazole Derivatives in Organic Electronics
| Compound Type | LUMO Energy (eV) | Band Gap (eV) | Application Area |
|---|---|---|---|
| Benzo[1,2-d:4,5-d′]bis(thiadiazole) | -3.0 | 2.0 | Organic photovoltaic devices |
| Iso-BBT derivatives | -3.2 | 1.8 | Organic semiconductors |
These compounds have shown promise in applications such as organic photovoltaic cells and light-emitting diodes due to their favorable electronic properties .
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The thiadiazole ring can also interact with metal ions and other cofactors, influencing the activity of enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Tubulin Activity
4,5-Disubstituted-1,2,3-thiadiazoles (e.g., 4-(3,4,5-trimethoxyphenyl)-5-(3-hydroxy-4-methoxy)-1,2,3-thiadiazole ) exhibit potent anti-tubulin activity, inhibiting polymerization similarly to combretastatin A-4 (CA-4). In contrast, 5-(bromomethyl)-1,2,3-thiadiazole hydrobromide lacks the bulky aromatic substituents critical for tubulin binding, suggesting divergent therapeutic applications .
Antiviral Activity
5-(2,4-Dibromophenyl)-1,2,3-thiadiazole derivatives show significant anti-HIV activity (IC₅₀ = 3.59 µg/mL), outperforming lamivudine (IC₅₀ = 14.8 µg/mL). The bromomethyl-substituted analog may lack the extended π-system required for viral enzyme inhibition, highlighting the importance of aryl bromine substitution over alkyl bromine in antiviral contexts .
Cytotoxicity and Selectivity
Structural Modifications and Stability
Rearrangement Tendencies
1,2,3-Thiadiazoles with arylthio substituents (e.g., 5-arylthio-1,2,3-thiadiazoles ) undergo thermal rearrangements to form dithiins or dimeric products under basic conditions (NaH/DMF, 120°C). In contrast, the bromomethyl-substituted analog is more likely to participate in alkylation or elimination reactions rather than ring-expansion pathways .
Salt Formation and Solubility
Hydrobromide salts, such as 1-(bromomethyl)isoquinoline hydrobromide (), exhibit improved solubility in polar solvents compared to neutral thiadiazoles. However, the bromomethyl group in this compound may reduce crystallinity, as seen in its higher melting point (>170°C) relative to non-salt analogs (e.g., 5-bromo-1-methylindole, m.p. 43–44°C) .
Functionalization Potential
The bromomethyl group in this compound enables facile nucleophilic substitutions, contrasting with 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (), where bromine at position 2 is replaced by amines. This difference underscores the versatility of bromomethyl derivatives in constructing complex heterocycles .
Yield and Purity
Synthesis of hydrobromide salts (e.g., imidazo[2,1-b][1,3,4]thiadiazole hydrobromides) typically achieves 60–81% yields (), comparable to the target compound. However, bromomethyl-substituted analogs may require stricter anhydrous conditions to prevent hydrolysis.
Data Tables
Table 1. Key Physicochemical Properties
Biological Activity
5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C4H5BrN2S
- Molecular Weight : 195.07 g/mol
- CAS Number : 1803604-18-3
This compound features a bromomethyl group and a thiadiazole ring, which contribute to its unique chemical behavior and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes within cells.
- Receptor Modulation : It has the potential to modulate receptor activities that are crucial for neurotransmission and other physiological functions.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |
| Receptor Binding | Enhanced binding affinity observed in receptor assays | |
| Cytotoxicity | Exhibits cytotoxic effects against various cancer cell lines |
Case Studies and Research Findings
- Cytotoxicity Studies : Research indicates that this compound exhibits significant cytotoxic effects on cancer cell lines. For instance, studies have reported IC50 values that suggest its potential as an anticancer agent, demonstrating substantial impacts on cell viability in treated cultures.
- Enzyme Interaction Analysis : In vitro studies have shown that this compound interacts with enzymes involved in metabolic pathways. The presence of the bromomethyl group enhances the binding affinity for these targets. This interaction leads to altered metabolic rates in cells treated with the compound.
- Receptor Modulation : Binding assays have demonstrated the compound's ability to modulate receptor activity effectively. This modulation could have implications for neurological applications, particularly in conditions where receptor signaling is disrupted.
Research Applications
This compound is utilized in various research contexts:
- Medicinal Chemistry : It serves as a scaffold for developing new drugs targeting specific diseases.
- Biochemical Assays : The compound is employed in assays to study enzyme interactions and receptor binding dynamics.
Q & A
Basic Question: What synthetic methodologies are commonly employed for the preparation of 5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves bromination of precursor thiadiazole derivatives. A multistep approach is often utilized:
- Step 1: Cyclization of thiosemicarbazide with carboxylic acids to form 2-amino-1,3,4-thiadiazoles .
- Step 2: Bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., inert atmosphere, 0–5°C) to introduce the bromomethyl group .
- Optimization Variables:
Basic Question: How is the structural integrity of this compound confirmed in academic research?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is employed:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Molecular ion peaks at m/z 179 (M-Br) and isotopic patterns for bromine validate purity .
- X-ray Crystallography: Resolves bond lengths (e.g., C–Br: ~1.9 Å) and dihedral angles to confirm spatial arrangement .
Advanced Question: How do electronic effects of the bromomethyl group influence the reactivity of the thiadiazole ring in cross-coupling reactions?
Methodological Answer:
The bromomethyl group acts as an electron-withdrawing substituent, modulating reactivity:
- Electronic Impact:
- Experimental Validation:
Advanced Question: How can researchers resolve discrepancies in catalytic activity data when using this compound in Pd-mediated couplings?
Methodological Answer:
Contradictions often arise from variable reaction parameters or impurities:
- Systematic Parameter Screening:
- Impurity Analysis:
- Use HPLC to detect trace by-products (e.g., dehydrobrominated derivatives) that inhibit catalysis .
- Purify via column chromatography (silica gel, hexane/EtOAc) before critical experiments .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
Due to its reactivity and toxicity:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
- Ventilation: Use fume hoods to avoid inhalation of bromine vapors .
- Storage: Keep in amber glass vials at 2–8°C under inert gas (e.g., Ar) to prevent hydrolysis .
Advanced Question: What computational tools are used to predict the bioactivity of thiadiazole derivatives derived from this compound?
Methodological Answer:
- Molecular Docking:
- QSAR Models:
- MD Simulations:
- Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to assess binding affinity .
Basic Question: What are the key applications of this compound in material science research?
Methodological Answer:
- Organic Electronics:
- Serves as a precursor for conductive polymers (e.g., poly-thiadiazoles) with tunable bandgaps (~2.5–3.0 eV) .
- Sensor Development:
- Functionalize gold nanoparticles via thiol linkages for detecting heavy metals (e.g., Hg²⁺) via fluorescence quenching .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
